molecular formula C14H11ClN2O3 B5581377 6-chloro-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B5581377
M. Wt: 290.70 g/mol
InChI Key: WUEOSYWQBYNEPC-UHFFFAOYSA-N
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Description

6-chloro-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine is a useful research compound. Its molecular formula is C14H11ClN2O3 and its molecular weight is 290.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.0458199 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The benzoxazolone pharmacophore, present in 6-chloro-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine, is used in various pharmaceuticals and has a wide spectrum of biological activities. A synthesis method for 3-alkylbenzoxazolones, which can be related to the compound , involves treating N-alkyl-N-arylhydroxylamines with trichloroacetyl chloride and triethylamine. This method is mild, wide in scope, and regioselective (Ram & Soni, 2013).

  • Spectral Analysis : The structural and vibrational properties of related compounds, such as 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, have been studied using FTIR and FT-Raman spectra combined with DFT calculations. This research provides insights into the reactivities and stability of these compounds (Castillo et al., 2017).

  • Polymerization Behavior : Benzoxazine monomers, similar to the compound in focus, have been studied for their polymerization behavior. The ring-opening polymerization and the chemical structure of these compounds have been analyzed using spectroscopic techniques and thermal analysis (Liu, Yue, & Gao, 2010).

Biological Activity and Medical Research

  • Antitubercular Activity : Derivatives of benzoxazine, like the compound , have been explored for their antitubercular activity. Some compounds have shown activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis (Waisser et al., 2000).

  • Antimicrobial Properties : Studies on novel benzoxazole derivatives, which share a core structure with this compound, have indicated significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis (Ertan-Bolelli et al., 2016).

  • Antitumor Properties : Derivatives of benzothiazole, related to the compound of interest, have been synthesized and evaluated for their antitumor activities. These compounds have shown cytostatic activities against various human malignant cell lines, indicating potential use in cancer treatment (Racané et al., 2006).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on whether this compound has any biological activity, it’s difficult to comment on its mechanism of action .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry .

Properties

IUPAC Name

6-chloro-3-(3-nitrophenyl)-2,4-dihydro-1,3-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-11-4-5-14-10(6-11)8-16(9-20-14)12-2-1-3-13(7-12)17(18)19/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEOSYWQBYNEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCN1C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.